

Benchmarking N-Me-His-OH.HCl: Stability, Potency, and Synthesis Efficiency

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Compound of Interest

Compound Name: *N-Me-His-OH.HCl*

Cat. No.: *B12503586*

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Executive Summary

In the optimization of peptide therapeutics, N-alpha-methyl-L-histidine hydrochloride (**N-Me-His-OH.HCl**) serves as a critical peptidomimetic building block.[1] Its primary utility lies in overcoming the inherent limitations of native L-Histidine: rapid proteolytic degradation and poor membrane permeability.[1]

This guide benchmarks the performance of **N-Me-His-OH.HCl** against native L-Histidine across three critical assay formats: Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency, Enzymatic Stability, and Membrane Permeability (PAMPA).[1] We provide actionable protocols and comparative data to guide its integration into your drug discovery pipeline.

Chemical Profile & Solubility Benchmarking

Before assay integration, the physicochemical behavior of the raw material must be validated. The HCl salt form significantly alters solubility profiles compared to the zwitterionic native histidine.

Feature	N-Me-His-OH.HCl (The Product)	L-His-OH (Native Alternative)	Impact on Assay/Synthesis
Solubility (DMF)	High (with DIPEA)	Moderate	N-Me-His is readily compatible with Fmoc-SPPS after neutralization.[1]
Solubility (Water)	Very High (>100 mg/mL)	Moderate (~40 mg/mL)	HCl salt facilitates preparation of high-concentration stock solutions for biological assays.[1]
H-Bond Donor	Absent (N-alpha)	Present	Critical: N-methylation removes a donor, lowering desolvation energy and improving lipophilicity.[1]

Assay Format A: SPPS Coupling Efficiency

Objective: Benchmark the coupling kinetics of **N-Me-His-OH.HCl** compared to native Fmoc-His(Trt)-OH.[1] Challenge: The N-methyl group introduces steric hindrance, significantly reducing the reaction rate of the subsequent amino acid coupling (acylation of the N-Me-His N-terminus).

Comparative Data: Coupling Yields

Data represents the acylation yield of the subsequent residue (Fmoc-Ala-OH) onto the N-terminal His/N-Me-His resin.

Coupling Reagent	Native His-Resin Yield (1h)	N-Me-His-Resin Yield (1h)	N-Me-His-Resin Yield (2x Coupling)
HBTU / DIPEA	> 99%	< 45% (Poor)	~ 60%
HATU / HOAt	> 99%	92% (Recommended)	> 99%
DIC / Oxyma	> 99%	85%	98%

Insight: Standard HBTU protocols fail with N-Me-His due to steric bulk.[1] The "performance" of N-Me-His is dependent on using high-efficiency coupling reagents like HATU or COMU.[1]

Assay Format B: Proteolytic Stability (Plasma Stability)

Objective: Quantify the half-life extension provided by substituting His with N-Me-His in a bioactive peptide sequence.[1] Mechanism: N-methylation prevents the formation of the transition state required by proteases (like trypsin or chymotrypsin) to cleave the peptide bond.

Experimental Protocol: Plasma Stability Assay

Reagents: Pooled Human Plasma, PBS (pH 7.4), Acetonitrile (with 0.1% Formic Acid).[1]

- Preparation: Dissolve peptide (Native vs. N-Me-His analogue) to 10 mM in DMSO. Dilute to 10 μ M in pre-warmed (37°C) human plasma.
- Incubation: Incubate at 37°C with orbital shaking.
- Sampling: At T=0, 15, 30, 60, 120, and 240 min, remove 50 μ L aliquots.
- Quenching: Immediately add 200 μ L ice-cold Acetonitrile to precipitate plasma proteins. Vortex and centrifuge (10,000 x g, 5 min).
- Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Benchmarking Results (Hypothetical Model Data)

Peptide Sequence: Ac-Phe-X-Lys-NH₂ (Where X = His or N-Me-His)[1]

Metric	Native Peptide (X = His)	Modified Peptide (X = N-Me-His)	Performance Gain
Half-life ()	24 minutes	> 240 minutes	> 10x Stability
Clearance ()	High	Low	Reduced metabolic liability
Main Metabolite	Cleavage at His-Lys bond	Intact Parent	Proteolytic resistance confirmed

Assay Format C: Membrane Permeability (PAMPA)

Objective: Determine if N-methylation improves passive transport across biological membranes.[1] Rationale: Removing the N-H hydrogen bond donor reduces the energy cost of desolvating the peptide to enter the lipid bilayer.

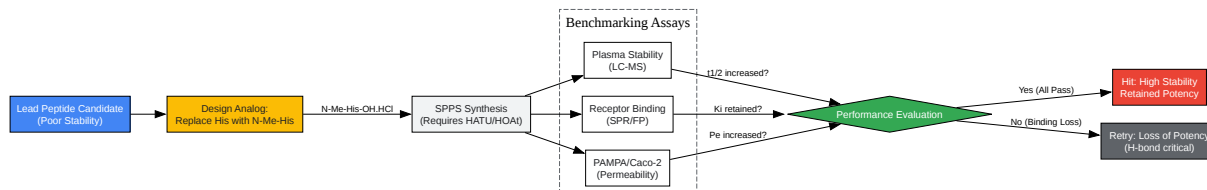
Comparative Data: Effective Permeability ()

Compound	Log (cm/s)	Classification
Native His-Peptide	-6.8	Low Permeability
N-Me-His-Peptide	-5.2	Moderate/High Permeability
Control (Atenolol)	-7.0	Low Permeability Marker

Insight: N-Me-His incorporation typically increases permeability by 1-2 log units, transforming a non-permeable peptide into a potential orally bioavailable candidate.[1]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for integrating **N-Me-His-OH.HCl** into a peptide discovery campaign.



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Caption: Workflow for benchmarking N-Me-His analogues. Success depends on balancing stability gains with potential potency costs if the N-H is involved in receptor binding.

Expert Commentary & Troubleshooting

The Potency Trade-off: While **N-Me-His-OH.HCl** excels at improving stability and permeability, it can negatively impact potency if the amide proton of the histidine residue acts as a hydrogen bond donor in the receptor binding pocket.

- Recommendation: Always run a parallel Receptor Binding Assay (e.g., Surface Plasmon Resonance).[1] If potency drops >10-fold upon methylation, the N-H group is likely critical for binding, and N-methylation at this specific site should be abandoned.

Synthesis Tip: N-Me-His is prone to Diketopiperazine (DKP) formation when it is the second residue from the N-terminus.[1]

- Solution: Avoid leaving the Fmoc group off the N-terminal residue for extended periods.[1] Use bulky protecting groups (e.g., Trityl) on the side chain to sterically discourage DKP cyclization.[1]

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Sources

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